2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes bromine, chlorine, and methyl groups attached to an indole core
Scientific Research Applications
2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of bromine and chlorine substituents through electrophilic aromatic substitution reactions. The methyl group is usually introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)(3,4-dichlorophenyl)methanamine
- N-(4-bromophenyl)-2-[(3,4-dichlorophenyl)amino]acetamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one stands out due to its unique indole core structure and the specific arrangement of bromine, chlorine, and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrCl2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOPVZBXBQPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.